Cas no 1214348-09-0 (3-Fluoro-2-(pyridin-3-yl)benzamide)

3-Fluoro-2-(pyridin-3-yl)benzamide is a fluorinated aromatic compound featuring a pyridine moiety, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of both fluorine and pyridine groups contributes to its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its structural characteristics, including the electron-withdrawing fluorine atom and the nitrogen-rich pyridine ring, may improve binding affinity and metabolic stability in drug candidates. This compound is suitable for use in cross-coupling reactions and as a scaffold for further functionalization, offering researchers a valuable tool for exploring structure-activity relationships.
3-Fluoro-2-(pyridin-3-yl)benzamide structure
1214348-09-0 structure
Product name:3-Fluoro-2-(pyridin-3-yl)benzamide
CAS No:1214348-09-0
MF:C12H9FN2O
MW:216.211066007614
CID:4960328

3-Fluoro-2-(pyridin-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-2-(pyridin-3-yl)benzamide
    • 3-Fluoro-2-(pyridin-3-yl)benzamide
    • Inchi: 1S/C12H9FN2O/c13-10-5-1-4-9(12(14)16)11(10)8-3-2-6-15-7-8/h1-7H,(H2,14,16)
    • InChI Key: SLXDJTVVRNOALP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(N)=O)=C1C1C=NC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Topological Polar Surface Area: 56
  • XLogP3: 1.5

3-Fluoro-2-(pyridin-3-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015001789-1g
3-Fluoro-2-(pyridin-3-yl)benzamide
1214348-09-0 97%
1g
$1519.80 2023-09-04
Alichem
A015001789-500mg
3-Fluoro-2-(pyridin-3-yl)benzamide
1214348-09-0 97%
500mg
$855.75 2023-09-04
Alichem
A015001789-250mg
3-Fluoro-2-(pyridin-3-yl)benzamide
1214348-09-0 97%
250mg
$499.20 2023-09-04

3-Fluoro-2-(pyridin-3-yl)benzamide Related Literature

Additional information on 3-Fluoro-2-(pyridin-3-yl)benzamide

Introduction to 3-Fluoro-2-(pyridin-3-yl)benzamide (CAS No: 1214348-09-0)

3-Fluoro-2-(pyridin-3-yl)benzamide, identified by its Chemical Abstracts Service (CAS) number 1214348-09-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzamide core substituted with a fluorine atom and a pyridine ring, has garnered attention due to its structural features and potential biological activities. The presence of the fluorine atom at the 3-position of the benzamide moiety and the pyridin-3-yl group at the 2-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.

The fluorine atom is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of molecules. In 3-Fluoro-2-(pyridin-3-yl)benzamide, the fluorine substituent likely enhances the compound's lipophilicity and binding interactions with biological targets, which are critical factors in drug design. The pyridin-3-yl group, on the other hand, contributes to hydrogen bonding capabilities and can interact with specific amino acid residues in protein targets, further influencing the compound's biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that 3-Fluoro-2-(pyridin-3-yl)benzamide may exhibit inhibitory effects on various enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, preliminary computational studies suggest that this compound could interact with enzymes involved in inflammatory pathways, potentially making it useful in the development of anti-inflammatory agents.

In the context of drug discovery, the synthesis of 3-Fluoro-2-(pyridin-3-yl)benzamide has been optimized using modern synthetic techniques to ensure high yield and purity. The introduction of fluorine into the benzamide core typically requires careful handling due to its reactivity, but advances in synthetic methodologies have made this process more efficient and scalable. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the pyridine-benzamide linkage, providing a robust synthetic route for this compound.

Biological activity assays have begun to reveal the potential therapeutic value of 3-Fluoro-2-(pyridin-3-yl)benzamide. Early experiments have shown that this compound exhibits moderate inhibitory activity against certain kinases and proteases, which are key targets in oncology and inflammatory diseases. The combination of the fluorine atom and the pyridin-3-yl group appears to synergistically enhance binding affinity, leading to potent biological effects. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. These molecules often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The electronic properties of fluorine can also influence the conformational flexibility of the molecule, allowing it to adopt optimal shapes for binding with biological targets. In 3-Fluoro-2-(pyridin-3-yl)benzamide, these properties are likely responsible for its observed biological activity.

Future directions in research may involve exploring derivatives of 3-Fluoro-2-(pyridin-3-y l)benzamide to enhance its potency and selectivity. By modifying other parts of the molecule or introducing additional functional groups, researchers can fine-tune its pharmacological properties. Additionally, structural analogs may be synthesized to investigate structureactivity relationships (SAR), providing insights into how different substituents affect biological activity.

The development of new pharmaceuticals relies heavily on innovative chemical entities like 3Fluoro2(pyridin3y l)benzamide. Its unique structural features make it a versatile scaffold for further exploration in drug discovery programs. As research progresses, this compound may emerge as a lead candidate for treating various diseases, particularly those involving enzymatic or protein targets.

In conclusion,3Fluoro2(pyridin3y l)benzamide (CAS No: 1214348_09_0) represents an exciting opportunity in pharmaceutical chemistry due to its structural complexity and potential biological activities. The combination of a fluorinated benzamide core with a pyridine substituent offers unique advantages in drug design. With continued research and development,this compound holds promise as a therapeutic agent targeting diverse diseases.

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